N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Catalog No.
S980617
CAS No.
1019579-79-3
M.F
C13H16F3NO
M. Wt
259.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentana...

CAS Number

1019579-79-3

Product Name

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]cyclopentanamine

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2

InChI Key

PUWYTUBCPGKALJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a chemical compound with the molecular formula C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol. This compound features a cyclopentanamine structure where a trifluoromethoxy-substituted phenyl group is attached to the nitrogen atom. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and drug development .

There is no current information available on the mechanism of action of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine.

  • The presence of a trifluoromethoxy group suggests potential for moderate to high acute toxicity.
  • The aromatic ring system might pose flammability concerns.

Currently Available Information:

  • Chemical Suppliers: Companies such as Sigma-Aldrich and American Elements list the compound in their catalogs, but descriptions are limited to physical properties (CAS number, molecular weight) and do not mention applications [, ].

Potential Research Areas:

Based on the structure of the molecule, some potential areas for scientific research can be hypothesized:

  • Medicinal Chemistry: The presence of a cyclopentane ring and amine group suggests potential for the molecule to interact with biological targets. However, further research would be needed to determine its specific activity.
  • Material Science: The trifluoromethoxy group can influence the physical properties of molecules. N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine could be investigated for applications in materials science, such as the development of new polymers or liquid crystals.
Typical of amines, including:

  • N-Alkylation: The nitrogen atom can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Reductive Amination: This process can be utilized to synthesize substituted amines from ketones or aldehydes.

The reactivity of this compound is influenced by the electron-withdrawing trifluoromethoxy group, which can stabilize certain intermediates during these reactions .

  • Antidepressant Activity: Many cyclopentanamine derivatives are studied for their potential as antidepressants.
  • Neuroprotective Effects: Some related compounds show promise in protecting neuronal cells from damage.

Further research is needed to elucidate the specific biological effects and mechanisms of action for this compound .

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine can be synthesized through several methods:

  • Direct Amine Synthesis:
    • The reaction between 2-(trifluoromethoxy)benzyl chloride and cyclopentanamine under basic conditions can yield the desired product.
  • Reductive Amination:
    • A ketone or aldehyde derived from cyclopentane can be reacted with 2-(trifluoromethoxy)phenylmethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the amine.
  • Grignard Reaction:
    • A Grignard reagent derived from cyclopentane can react with 2-(trifluoromethoxy)benzaldehyde, followed by hydrolysis to yield the amine product .

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting neurological disorders.
  • Chemical Research: Used as an intermediate in organic synthesis, particularly in the development of more complex molecules.
  • Material Science: Investigated for its properties in creating new materials with specific functionalities due to its fluorinated nature .

Several compounds share structural similarities with N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, including:

  • N-{[2-(difluoromethoxy)phenyl]methyl}cyclopentanamine
    • Similar structure but with difluoromethoxy instead of trifluoromethoxy.
    • Potentially different biological activity due to reduced electron-withdrawing effects.
  • N-{[4-(trifluoromethyl)phenyl]methyl}cyclopentanamine
    • Contains a trifluoromethyl group instead of trifluoromethoxy.
    • May exhibit distinct pharmacological properties.
  • Cyclopentanamine Derivatives
    • Various derivatives exist that modify the cyclopentanamine core, affecting solubility and receptor interactions.

Uniqueness

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine stands out due to its trifluoromethoxy substitution, which may enhance lipophilicity and bioavailability compared to other similar compounds. This unique feature could make it particularly attractive for drug development aimed at central nervous system targets, where such properties are beneficial for crossing the blood-brain barrier .

XLogP3

3.7

Dates

Modify: 2023-08-16

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